2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
"2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide" is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Compounds of this class have been recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide" typically involves a multi-step process. A general route might include the following steps:
Quinazolinone formation: : Starting from an appropriate anthranilic acid derivative, the quinazolinone core is constructed through cyclization reactions.
Substituent introduction: : Introduction of the butyl group at the 3-position and morpholine at the 6-position through alkylation reactions.
Thiol incorporation: : The thiol group is introduced via nucleophilic substitution.
Final conjugation: : The compound is conjugated with the acetamide derivative of 2,5-dimethoxyaniline under suitable conditions, often using coupling reagents like EDC or DCC.
Industrial Production Methods
Industrial production of this compound would leverage optimized reaction conditions and scalable synthesis techniques. Continuous flow chemistry might be employed to improve yield and reduce reaction times. Green chemistry principles can also be integrated to minimize environmental impact, such as using recyclable solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1. Oxidation: : The compound can undergo oxidation reactions, potentially at the thiol or morpholine groups. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
2. Reduction: : Reduction reactions might target the quinazolinone core, using reagents such as lithium aluminum hydride (LAH).
3. Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aryl rings or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: : H₂O₂, m-CPBA.
Reduction: : LAH, sodium borohydride.
Substitution: : Halogenated reagents for nucleophilic substitution, Friedel-Crafts alkylation for electrophilic substitutions.
Major Products
Reactions typically yield structurally modified analogs of the parent compound, with potential changes in biological activity based on the altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing various derivatives with potential biological activities. Its unique structure allows for diverse functional modifications.
Biology and Medicine
In biological and medical research, this compound is explored for its potential therapeutic properties:
Anticancer: : Studied for its ability to inhibit specific kinases or interfere with cell proliferation pathways.
Anti-inflammatory: : Investigated for reducing inflammation through modulation of cytokine release or enzyme inhibition.
Antimicrobial: : Tested against various microbial strains to assess its efficacy as an antimicrobial agent.
Industry
In the industry, derivatives of this compound are used in the development of new pharmaceuticals, agricultural chemicals, and materials with specialized properties.
Mechanism of Action
The mechanism of action of "2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide" involves interactions with specific molecular targets. These targets might include:
Enzymes: : Inhibition of enzyme activity, such as kinases involved in cancer cell signaling.
Receptors: : Modulation of receptor activity, potentially leading to anti-inflammatory or analgesic effects.
Pathways involved might include:
Apoptosis pathways: : Inducing programmed cell death in cancer cells.
Inflammatory pathways: : Suppressing pathways that lead to inflammation, such as NF-kB signaling.
Comparison with Similar Compounds
Similar Compounds
2-{[3-butyl-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide: : Lacks the morpholine group.
2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)thioacetamide: : Has a thioacetamide group instead of acetamide.
Uniqueness
What sets "2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide" apart is its combined structural features. The presence of a morpholine ring and a sulfanyl bridge enhances its pharmacokinetic and dynamic properties, making it a potent candidate for drug development.
This is an overview of the compound
Properties
IUPAC Name |
2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O5S/c1-4-5-10-30-25(32)20-15-18(29-11-13-35-14-12-29)6-8-21(20)28-26(30)36-17-24(31)27-22-16-19(33-2)7-9-23(22)34-3/h6-9,15-16H,4-5,10-14,17H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZIJEMJBANCQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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